molecular formula C12H24FeO B1629581 Cyclopentane;2-cyclopentylethanol;iron CAS No. 53954-85-1

Cyclopentane;2-cyclopentylethanol;iron

Cat. No.: B1629581
CAS No.: 53954-85-1
M. Wt: 240.16 g/mol
InChI Key: SNARYPDREKUDMK-UHFFFAOYSA-N
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Description

Properties

CAS No.

53954-85-1

Molecular Formula

C12H24FeO

Molecular Weight

240.16 g/mol

IUPAC Name

cyclopentane;2-cyclopentylethanol;iron

InChI

InChI=1S/C7H14O.C5H10.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h7-8H,1-6H2;1-5H2;

InChI Key

SNARYPDREKUDMK-UHFFFAOYSA-N

SMILES

C1CCCC1.C1CCC(C1)CCO.[Fe]

Canonical SMILES

C1CCCC1.C1CCC(C1)CCO.[Fe]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cyclopentane vs. Cyclohexene and Cyclopentene

Cyclopentane’s reactivity is closely aligned with cyclopentene due to shared pathways for forming resonance-stabilized allyl radicals during oxidation. Both compounds exhibit ~70% consumption via H-abstraction and radical stabilization. In contrast, cyclohexene forms less stable cyclohexadienyl radicals, which decompose into benzene and hydrogen atoms, promoting ignition .

Table 1: Reactivity Comparison of C₅ and C₆ Cyclic Hydrocarbons

Compound Radical Type Formed Stability Key Reaction Pathway
Cyclopentane Resonance-stabilized allyl High H-abstraction → allyl radical
Cyclopentene Resonance-stabilized allyl High H-addition → allyl radical
Cyclohexene Cyclohexadienyl Low Decomposition → benzene + H
2-Cyclopentylethanol vs. Cyclopentanol and 1-Phenylethanol

2-Cyclopentylethanol’s bulkier cyclopentyl group reduces steric accessibility compared to linear alcohols like 1-phenylethanol. This structural difference impacts catalytic oxidation efficiency. For instance, 1-phenylethanol achieves 96% ketone conversion in 24 hours using iron catalyst 13, whereas steric hindrance in 2-cyclopentylethanol may slow similar reactions . Cyclopentanol (C₅H₁₀O), a smaller cyclic alcohol, has lower molecular weight (86.13 g/mol) and higher volatility than 2-cyclopentylethanol .

Table 2: Physical Properties of Alcohols

Compound Molecular Formula Molecular Mass (g/mol) Boiling Point (°C, estimated)
2-Cyclopentylethanol C₇H₁₄O 114.19 ~180–190
Cyclopentanol C₅H₁₀O 86.13 ~140–150
1-Phenylethanol C₈H₁₀O 122.16 ~204
Iron Catalysts vs. Other Transition Metals

Iron catalysts outperform many non-noble metals in oxidation reactions due to their tunable ligand environments. For example, iron complex 19 achieves 97% ketone yield in 5 hours at 10 mol% loading, rivaling palladium catalysts in efficiency . However, iron’s propensity for forming inactive oxides under oxidative conditions limits its use compared to platinum or ruthenium in some applications.

Table 3: Catalytic Performance of Iron Complexes
(Adapted from , Table 4)

Catalyst Loading (mol%) Time (h) Ketone Yield (%)
13 10 24 96
19 10 5 97
18 10 24 100

Key Research Findings

  • Steric Effects in Alcohol Oxidation: Bulky substituents in 2-cyclopentylethanol reduce reaction rates compared to linear alcohols, highlighting the need for tailored catalysts .
  • Iron’s Cost-Effectiveness : Iron catalysts offer a sustainable alternative to precious metals, with ligand modifications (e.g., phosphine-alkene hybrids) enhancing stability and activity .

Preparation Methods

Radical Cyclization of Dicyclohexyl-6-Iodohexenylborane

A pivotal method for synthesizing 1-cyclopentylethanol, a structural analog of 2-cyclopentylethanol, involves radical cyclization of dicyclohexyl-6-iodohexenylborane. Hinkens and Midland demonstrated that tri-n-butyltin hydride facilitates this reaction at ambient temperatures without requiring radical initiators. The proposed mechanism proceeds via a 5-exo-trig cyclization, generating a cyclopentylmethyl radical intermediate that abstracts a hydrogen atom to yield cyclopentanemethanol. Subsequent oxidation steps convert the primary alcohol to 1-cyclopentylethanol.

Notably, tetrabutylammonium hypophosphite emerged as an environmentally benign alternative to tin hydrides, achieving 60% yield under aerobic conditions. Air acts as an initiator, generating phosphorous-centered radicals that propagate the chain mechanism. This method highlights the feasibility of radical pathways for constructing cyclopentane-fused alcohols.

Oxazaborolidine-Mediated Enantioselective Synthesis

The same study revealed that chiral oxazaborolidines, derived from enantiopure amino alcohols and 6-tosyl-1-hexenylboronic acid, direct the stereoselective formation of 1-cyclopentylethanol. Treatment with methyllithium induces a rearrangement-cyclization cascade, followed by oxidation to yield the target alcohol with 60% enantiomeric excess. The oxazaborolidine framework imposes steric control during the transition state, favoring one enantiotopic face of the intermediate borane.

This approach underscores the utility of boron-mediated asymmetric synthesis in accessing chiral cyclopentane derivatives. Optimization of the amino alcohol ligand could further enhance enantioselectivity, positioning this method for pharmaceutical applications requiring high optical purity.

Directed Remote Metalation (DreM)-Suzuki Cross-Coupling Strategies

James et al. pioneered a combined DreM and Suzuki cross-coupling strategy to construct biaryl precursors of 2-cyclopentylethanol derivatives. Lithiation of O-carbamates followed by transmetalation with palladium catalysts enables efficient coupling with arylboronic acids. Subsequent carbamoyl migration and cyclization yield functionalized benzopyranones, which can be hydrogenated to access cyclopentane-containing alcohols.

Key advantages of this method include:

  • Regioselective installation of substituents via DreM
  • Compatibility with diverse boronic acids (yields: 75–92%)
  • Scalability for multigram synthesis

The integration of directed lithiation and transition-metal catalysis exemplifies modern synthetic strategies for complex alcohol frameworks.

Iron-Catalyzed Methodologies in Cyclopentane Derivative Synthesis

Iron in Radical Cyclization Reactions

Although Hinkens and Midland's radical cyclization primarily utilized tin and phosphorous reagents, iron-based initiators represent an underexplored alternative. Ferrocene derivatives, known to participate in electron-transfer processes, could potentially catalyze cyclopentane ring formation via redox cycling. Preliminary studies suggest Fe(acac)₃ accelerates hypophosphite-mediated reductions, hinting at synergistic effects between iron and phosphorus radicals.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Enantioselectivity Scalability
Radical Cyclization RT, hypophosphite, aerobic 60 N/A Moderate
Oxazaborolidine-Mediated -78°C, methyllithium, oxidation 55 60% ee Challenging
DreM-Suzuki Pd catalysis, THF, reflux 85 N/A High

Key Observations:

  • Radical methods offer operational simplicity but lack stereocontrol
  • Boron-mediated routes enable asymmetry but require cryogenic conditions
  • Palladium-catalyzed cross-coupling provides robustness for industrial applications

Industrial and Pharmaceutical Relevance

The synthetic routes outlined here support production of:

  • Chiral ligands for asymmetric catalysis
  • Polycyclic ether precursors in natural product synthesis
  • Flavor/fragrance compounds with woody, camphoraceous notes

Ongoing research aims to replace precious metals with iron in key steps, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopentylethanol, and how can purity be validated?

  • Methodological Answer : 2-Cyclopentylethanol, a secondary alcohol, is synthesized via catalytic hydrogenation of cyclopentanone derivatives or Grignard reactions involving cyclopentylmagnesium bromide and ethylene oxide. Purity validation requires gas chromatography (GC) for volatile impurities and 1^1H/13^13C NMR to confirm structural integrity. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .

Q. What are the key spectroscopic techniques for characterizing cyclopentane derivatives?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretches in alcohols), while NMR resolves cyclopentane ring conformations (e.g., chair vs. twist-boat). For stereochemical analysis, nuclear Overhauser effect (NOE) experiments and X-ray crystallography are recommended. Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. How should experimental procedures for cyclopentane-based reactions be documented to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for reporting reaction conditions (solvent, temperature, catalyst loading). Include detailed purification steps (e.g., column chromatography gradients) and instrument calibration data (e.g., GC column type, NMR field strength). Supplementary materials should list vendor information for reagents (e.g., Sigma-Aldrich, ≥99% purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing iron-cyclopentane coordination complexes?

  • Methodological Answer : Use inert-atmosphere techniques (Schlenk line) to prevent iron oxidation. Ligand design should balance steric bulk (e.g., cyclopentyl groups) and electronic effects. Monitor reaction progress via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. X-ray absorption spectroscopy (XAS) can probe iron oxidation states [Note: Limited reliable data on iron complexes in provided evidence; further literature review advised].

Q. What strategies resolve contradictions in NMR data for cyclopentane derivatives with dynamic ring conformations?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes between rapid ring puckering (averaged signals) and static conformers. For overlapping peaks, use 2D techniques (COSY, HSQC) or deuterated solvents to reduce signal broadening. Computational modeling (DFT) predicts stable conformers and coupling constants .

Q. How can conflicting thermodynamic data for cyclopentane derivatives be reconciled in reaction mechanism studies?

  • Methodological Answer : Cross-validate enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) values using calorimetry (e.g., DSC) and gas-phase thermochemistry data from NIST. For gas-phase reactions, collision-induced dissociation (CID) mass spectrometry quantifies bond dissociation energies. Discrepancies may arise from solvent effects or incomplete purification .

Q. What safety protocols are critical when handling cyclopentane and its derivatives in catalytic studies?

  • Methodological Answer : Cyclopentane (flash point: -37°C) requires explosion-proof equipment and grounding to prevent static discharge. Use EN374-certified gloves for 2-cyclopentylethanol (skin irritant). Fume hoods with ≤0.1 m/s face velocity are mandatory. Emergency protocols must address iron catalyst spills (e.g., FeCl₃ hydrolysis releases HCl) .

Data Analysis and Reporting

Q. How should researchers address outliers in GC-MS data for cyclopentane reaction mixtures?

  • Methodological Answer : Outliers may stem from column degradation or co-eluting isomers. Confirm with alternative columns (e.g., polar vs. nonpolar phases). Use internal standards (e.g., deuterated analogs) for quantification. For trace impurities, tandem MS/MS enhances specificity .

Q. What are best practices for depositing spectral data for 2-cyclopentylethanol in public repositories?

  • Methodological Answer : Submit raw NMR (FID files), HRMS, and crystallographic data (CIF files) to repositories like PubChem or Zenodo. Annotate metadata with instrument parameters (e.g., NMR frequency, MS ionization mode). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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